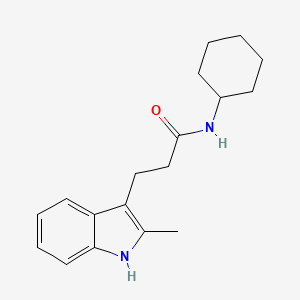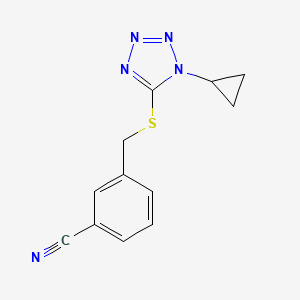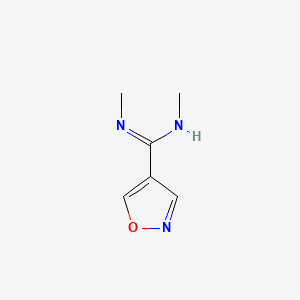![molecular formula C26H31F3N6O5S2 B14918670 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14918670.png)
5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thieno[2,3-d]pyrimidine core or the attached functional groups.
Scientific Research Applications
5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent, particularly in the context of its effects on luteinizing hormone receptors . Additionally, this compound has applications in the pharmaceutical industry, where it is explored for its potential to modulate various biological pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as luteinizing hormone receptors. By binding to these receptors, it can modulate their activity and influence downstream signaling pathways. This interaction can lead to various physiological effects, including the regulation of hormone levels and the modulation of gene expression .
Comparison with Similar Compounds
When compared to other similar compounds, 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide stands out due to its unique structure and specific biological activity. Similar compounds include other thieno[2,3-d]pyrimidine derivatives, which may share some structural features but differ in their functional groups and overall biological effects . The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with luteinizing hormone receptors in a distinct manner.
Properties
Molecular Formula |
C26H31F3N6O5S2 |
|---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H30N6O3S2.C2HF3O2/c1-24(2,3)29-21(32)20-18(25)17-19(27-23(34-4)28-22(17)35-20)14-6-5-7-15(12-14)26-16(31)13-30-8-10-33-11-9-30;3-2(4,5)1(6)7/h5-7,12H,8-11,13,25H2,1-4H3,(H,26,31)(H,29,32);(H,6,7) |
InChI Key |
JHFWIALUWHTKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4r)-4-Hydroxy-1-[(3-Methylisoxazol-5-Yl)acetyl]-N-[4-(1,3-Oxazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14918594.png)

![3-[(2-Amino-benzoyl)-hydrazono]-N-(9-ethyl-9H-carbazol-3-yl)-butyramide](/img/structure/B14918603.png)
![Bicyclo[1.1.1]pentane-1-carboxamidine](/img/structure/B14918609.png)
![7-Hydroxy-2-(phenylamino)-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14918629.png)
![5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14918634.png)

![3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide](/img/structure/B14918643.png)
![N-{3-[(4-methylphenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B14918653.png)


![N-pentyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14918668.png)

![n-(Tert-butyl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide](/img/structure/B14918680.png)
